Potassium tetrabromoaurate

Carbon Nanotube Doping Electrical Conductivity Flexible Electronics

Researchers requiring stable gold doping for CNT conductors or single-precursor nanoplate synthesis face limitations with chloride-based precursors. KAuBr₄ directly addresses these gaps: • 5.9× conductivity enhancement in semiconducting SWCNTs, with doping stability >70 days under ambient conditions • Single-precursor route to micrometer-scale gold nanoplates-no seed crystals required • Oxide-free galvanic replacement on liquid metal alloys under alkaline pH (>60% Au content) • 1.16 log units higher extractability vs. AuCl₄⁻ for phase-transfer applications Supplied as ≥99.99% (metals basis) dihydrate; global B2B shipping available.

Molecular Formula AuBr4K
Molecular Weight 555.68 g/mol
CAS No. 14323-32-1
Cat. No. B080759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tetrabromoaurate
CAS14323-32-1
Synonymsomauric acid
gold tetrabromide, acid
gold tetrabromide, cesium salt
gold tetrabromide, potassium salt
gold tetrabromide, rubidium salt
gold tetrabromide, sodium salt
KAuBr4
potassium tetrabromoaurate
Molecular FormulaAuBr4K
Molecular Weight555.68 g/mol
Structural Identifiers
SMILES[K+].Br[Au-](Br)(Br)Br
InChIInChI=1S/Au.4BrH.K/h;4*1H;/q+3;;;;;+1/p-4
InChIKeyGVZKACIZKAONNB-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tetrabromoaurate: Crystal Structure & Properties


Potassium tetrabromoaurate (KAuBr₄, CAS 14323-32-1) is an inorganic gold(III) coordination salt comprising the square-planar [AuBr₄]⁻ anion and potassium counterions, with a molecular weight of 555.68 g/mol (anhydrous) . The compound crystallizes in the monoclinic centrosymmetric space group P2₁/c, with the unit cell containing four Au atoms (two Au1 and two Au2) and exhibiting Au–Br bond lengths ranging from 2.4016(15) Å to 2.4172(15) Å with Br–Au–Br angles of 90.31°–90.87° [1]. It is commercially available primarily as the dihydrate form (KAuBr₄·2H₂O, MW 591.71 g/mol) with typical purities of 99.9% (trace metals basis) from major suppliers . The compound is soluble in water and alcohol, appears as red-brown to violet crystals, and requires protection from light during storage [2].

Potassium Tetrabromoaurate: Why Substitution Fails


Potassium tetrabromoaurate cannot be interchangeably substituted with potassium tetrachloroaurate (KAuCl₄), chloroauric acid (HAuCl₄), or other gold(III) precursors without fundamentally altering experimental outcomes. The bromide ligand imparts distinct coordination geometry metrics—Au–Br bond lengths (≈2.41 Å) are approximately 0.12 Å longer than Au–Cl bonds in KAuCl₄ (≈2.29 Å), modifying ligand field strength and redox behavior [1][2]. More critically, the extractability (log Kₑₓ) of the AuBr₄⁻ anion is significantly higher than that of AuCl₄⁻, with a difference of approximately 1.16 log units, directly affecting phase-transfer efficiency and supramolecular assembly selectivity [3]. In applications requiring controlled galvanic replacement or dopant longevity, the stability and redox characteristics of the bromide-containing anion produce outcomes that chloride-based analogs cannot replicate. The following sections provide direct quantitative evidence demonstrating where these differences translate into measurable performance advantages.

Potassium Tetrabromoaurate vs. Analogs: Key Evidence


Carbon Nanotube Dopant Stability

In a comprehensive comparative study of chemical dopants for electronic-type-separated single-wall carbon nanotubes (SWCNTs), potassium tetrabromoaurate (KAuBr₄) demonstrated the highest time-dependent stability among all tested dopants, maintaining doping effectiveness after 70 days under ambient conditions [1]. For semiconducting SWCNT thin films, KAuBr₄ increased electrical conductivity from a purified baseline of 7.3 × 10⁴ S m⁻¹ to 4.3 × 10⁵ S m⁻¹, representing a 5.9× enhancement—substantially higher than the 3.3× achieved by I₂ and 3.1× by IBr [1]. In metallic SWCNT films, KAuBr₄ provided a 2.6× conductivity increase (from 9.0 × 10⁴ to 2.4 × 10⁵ S m⁻¹), exceeding the 1.1× from I₂ and 1.7× from IBr [1].

Carbon Nanotube Doping Electrical Conductivity Flexible Electronics

Single-Precursor Synthesis of Gold Nanoplates on Graphene

KAuBr₄ serves as the sole precursor enabling one-step synthesis of truncated-hexagonal {111}-oriented micrometer-scale Au nanoplates directly on graphene multilayers, without requiring seed crystals or multi-step processing [1]. The bromide ligands in KAuBr₄ are essential for the preferential growth of {111} facets, while the nanoplate morphology cannot be achieved using HAuCl₄ alone. By introducing controlled concentrations of HAuCl₄ to KAuBr₄, lateral sizes can be tuned from tens of nanometers up to several micrometers, and thicknesses can be varied from approximately 13 nm to 46 nm by adjusting synthesis time [1].

Gold Nanoplates Graphene Functionalization Nanomaterials Synthesis

Solution Structure: AuBr₄⁻ vs. AuCl₄⁻

X-ray scattering measurements on concentrated aqueous solutions reveal that the [AuBr₄]⁻ anion exhibits Au–Br bond lengths of 2.432 Å, compared to Au–Cl bond lengths of 2.291 Å in [AuCl₄]⁻ [1]. Both complexes maintain square-planar symmetry in solution, but the bromide analog demonstrates substantially higher extractability in ion-pair liquid-liquid distribution systems, with log Kₑₓ for AuBr₄⁻ exceeding that of AuCl₄⁻ by approximately 1.16 log units on average across quaternary ammonium counter-ion systems [2].

Coordination Chemistry X-ray Scattering Liquid-Liquid Extraction

Oxide-Free Gold Coating on Liquid Metal Alloys

In galvanic replacement reactions on liquid metal gallium alloys (Galinstan), pH adjustment of KAuBr₄ solutions to the preferential Ga₂O₃-free domain enables the formation of sub-micrometer uniform gold coatings with gold content exceeding 60% and oxygen content reduced from 30% down to 10% [1]. This oxide-free encapsulation is uniquely achievable with KAuBr₄ under alkaline conditions, whereas chloride-based gold precursors typically promote oxide formation at the liquid metal interface due to different redox potentials and coordination environments [1].

Galvanic Replacement Liquid Metal Encapsulation Thin Film Deposition

CNT-Metal Contact Resistivity Reduction

Selective doping of carbon nanotube (CNT) conductors with KAuBr₄ prior to ultrasonic welding with copper contacts reduces specific contact resistivity from 5.4 mΩ cm² (purified CNT-Cu) to 2.2 mΩ cm² (KAuBr₄-doped CNT-Cu), a reduction factor of approximately 2.5× [1]. The lower contact resistance translates to reduced Joule heating beyond the contact region, with selective doping demonstrating a 1.5× reduction in peak temperature during current stressing [1].

Contact Resistance CNT Electrodes Electrochemical Devices

Photocatalytic Dye Degradation with CuTCNQ/Au Composites

In the galvanic replacement reaction between semiconductor CuTCNQ microrods and KAuBr₄ in acetonitrile, increasing KAuBr₄ concentration directly controls the surface coverage of deposited gold nanoparticles, which in turn determines photocatalytic activity for Congo red dye degradation under simulated solar light [1]. The reaction proceeds via a redox mechanism where KAuBr₄ concentration modulates the balance between CuTCNQ dissolution and gold nanoparticle deposition, providing tunable control over the final nanocomposite architecture [1].

Photocatalysis Galvanic Replacement Nanocomposites

Potassium Tetrabromoaurate: Research & Industrial Applications


High-Conductivity CNT Electrodes for Flexible Electronics

Researchers fabricating CNT-based conductors for flexible electronics, battery electrodes, fuel cell components, or RF antenna applications should prioritize KAuBr₄ as the doping agent of choice. The compound provides the highest conductivity enhancement among tested dopants (5.9× for semiconducting SWCNTs) and maintains doping effectiveness for over 70 days under ambient conditions [1]. Selective doping of CNT-Cu contact regions reduces specific contact resistivity from 5.4 mΩ cm² to 2.2 mΩ cm² and lowers peak operating temperatures by 1.5× [2].

Morphology-Controlled Gold Nanoplates on 2D Materials

For research groups synthesizing gold nanoplates on graphene or other van der Waals materials, KAuBr₄ offers a streamlined single-precursor route that eliminates the need for seed crystals and multi-step processing [1]. The bromide ligands intrinsically promote {111} facet growth, enabling direct formation of truncated-hexagonal micrometer-scale plates. By co-introducing HAuCl₄, researchers can tune lateral sizes from tens of nanometers to micrometers and control thickness from approximately 13 nm to 46 nm via synthesis time [1].

Oxide-Free Liquid Metal Encapsulation for Stretchable Electronics

KAuBr₄ is the preferred precursor for galvanic replacement encapsulation of gallium-based liquid metal alloys (e.g., Galinstan) in soft, stretchable electronic devices. Under alkaline pH conditions, KAuBr₄ enables oxide-free deposition of uniform sub-micrometer gold coatings with >60% Au content and oxygen levels reduced to 10% (versus 30% baseline) [1]. This performance characteristic is unique to the bromide-based precursor and cannot be replicated with chloride-based gold sources due to differing interfacial redox chemistry [1].

Phase-Transfer Catalysis & Supramolecular Assembly

In applications involving liquid-liquid extraction, phase-transfer catalysis, or supramolecular assembly (e.g., cyclodextrin-based gold recovery), KAuBr₄ demonstrates significantly higher extractability than its chloride analog, with log Kₑₓ values approximately 1.16 units greater [1]. The extended Au–Br bond length (2.432 Å vs. 2.291 Å for Au–Cl) modifies the anion's interaction with host molecules, enabling selective inclusion complex formation that facilitates gold isolation and purification protocols [2].

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